![molecular formula C22H52O8Si3 B115550 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol CAS No. 151662-01-0](/img/structure/B115550.png)
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol is a compound that belongs to the family of siloxanes and silicones. This compound is characterized by its 3-hydroxypropyl group termination and ethoxylated propoxylated structure. It is typically a colorless to pale yellow liquid with low surface tension, good wettability, and dispersibility. It is soluble in organic solvents but insoluble in water .
Preparation Methods
The synthesis of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves the reaction of hydroxyl-terminated polydimethylsiloxane with ethoxylating and propoxylating agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the desired degree of ethoxylation and propoxylation . Industrial production methods often involve continuous processes to maintain consistency and efficiency in large-scale production .
Chemical Reactions Analysis
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant, dispersing agent, and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in biological research for its biocompatibility and ability to modify surfaces.
Medicine: It finds applications in medical devices and drug delivery systems due to its stability and non-toxicity.
Industry: The compound is employed in the production of lubricants, anti-foaming agents, and film-forming agents
Mechanism of Action
The mechanism of action of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves its interaction with various molecular targets. The ethoxylated and propoxylated groups enhance its solubility and dispersibility, allowing it to effectively modify surfaces and interfaces. The compound’s low surface tension and good wettability contribute to its effectiveness as a surfactant and emulsifying agent .
Comparison with Similar Compounds
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can be compared with other similar compounds such as:
Polydimethylsiloxane: A widely used silicone compound with similar properties but lacking the ethoxylated and propoxylated groups.
Bis-PEG dimethicone: Another silicone compound with polyethylene glycol groups, offering different solubility and application properties.
Trimethylsiloxy-terminated polydimethylsiloxane: A compound with trimethylsiloxy termination, providing different surface properties
The unique combination of 3-hydroxypropyl group termination and ethoxylated propoxylated structure makes this compound particularly effective in applications requiring low surface tension and good wettability.
Properties
CAS No. |
151662-01-0 |
|---|---|
Molecular Formula |
C22H52O8Si3 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
2-[2-[3-[[[3-[2-(1-hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C22H52O8Si3/c1-21(19-23)27-15-13-25-11-9-17-31(3,4)29-33(7,8)30-32(5,6)18-10-12-26-14-16-28-22(2)20-24/h21-24H,9-20H2,1-8H3 |
InChI Key |
ARUUUQLULLOGLU-UHFFFAOYSA-N |
SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
Canonical SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
| 151662-01-0 | |
Synonyms |
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
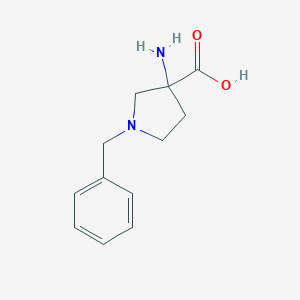
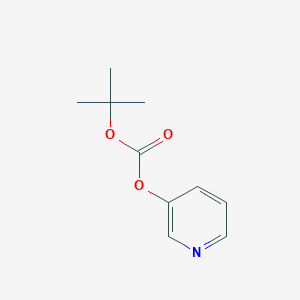
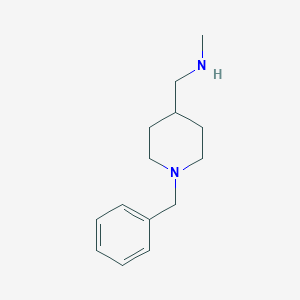
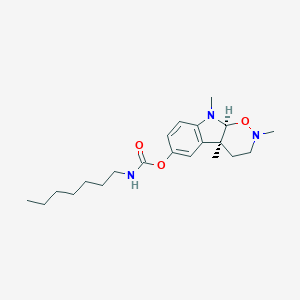
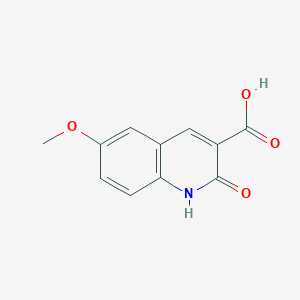
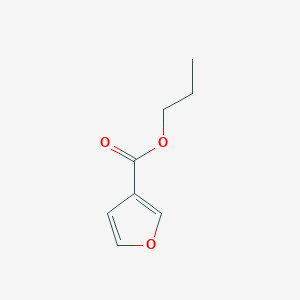
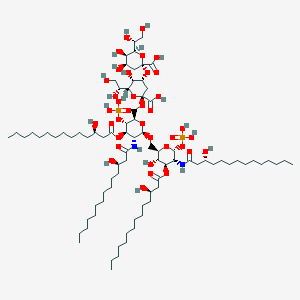
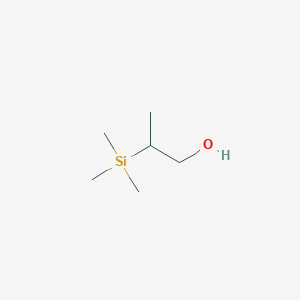

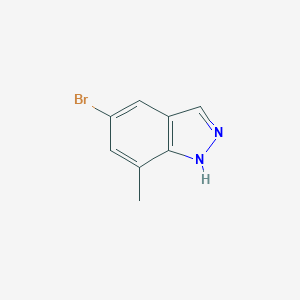
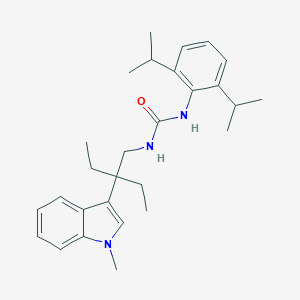
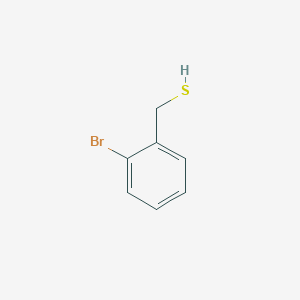
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
